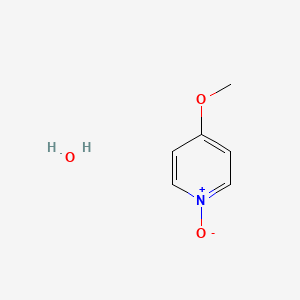

4-Methoxypyridine N-oxide hydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-methoxy-1-oxidopyridin-1-ium;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.H2O/c1-9-6-2-4-7(8)5-3-6;/h2-5H,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJMARLKAXBQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[N+](C=C1)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-18-0 | |

| Record name | 4-Methoxypyridine N-oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Control of Crystallization Conditions:the Final Crystalline Form Can Be Highly Dependent on the Method of Preparation.

Solvent Selection: The polarity and hydrogen-bonding ability of the solvent can influence which crystalline form is obtained.

Rate of Crystallization: The speed of solvent evaporation can be a critical factor. In the co-crystallization of 4-nitropyridine (B72724) N-oxide with CL-20, slow solvent removal led to the recrystallization of the starting materials, whereas faster evaporation yielded the desired co-crystal. This highlights that kinetic factors can override thermodynamic preferences.

Method of Preparation: Different solid forms (polymorphs, stoichiometries) can sometimes be accessed by using different techniques, such as solution crystallization, solid-state grinding, or crystallization from a melt.

By carefully selecting co-formers based on synthon hierarchy, tuning the electronic properties of the pyridine (B92270) N-oxide through substitution, and controlling the kinetic and thermodynamic parameters of crystallization, a significant degree of control over the final solid-state structure and its associated properties can be achieved.

Coordination Chemistry and Ligand Design Principles Involving 4 Methoxypyridine N Oxide

Complexation Behavior of 4-Methoxypyridine (B45360) N-Oxide with Metal Ions

4-Methoxypyridine N-oxide readily forms coordination complexes with a variety of transition metals. The N-oxide functional group acts as a Lewis base, donating its oxygen lone pair to the metal center. researchgate.net Research has documented the synthesis and characterization of complexes with several divalent transition metals.

For instance, coordination polymers of Cobalt(II), Manganese(II), and Cadmium(II) with the formula catena-[M(µ1,5-dca)2(4-MOP-NO)2] (where dca is dicyanamido and 4-MOP-NO is 4-methoxypyridine-N-oxide) have been synthesized and characterized. researchgate.net In these structures, the metal ions are linked by dicyanamide (B8802431) bridges, and the 4-methoxypyridine N-oxide acts as a terminal monodentate ligand. A mononuclear complex of Copper(II), [Cu(κ¹dca)2(4-MOP-NO)2], has also been reported. researchgate.net Furthermore, binuclear complexes of Cu(II) and Co(II) have been described, such as [Cu2Br4(C6H7NO2)2] and [Co(μ-NCS)2(μ-C6H7NO2)]n. researchgate.net Cationic Rhodium(I) complexes of the type [Rh(COD)L2]ClO4 (where L is a substituted pyridine (B92270) N-oxide) have also been prepared. researchgate.net Generally, pyridine N-oxides are known to form stable octahedral complexes with many divalent transition metals like Mn(II) and Ni(II), often with the general formula [M(PyO)6]2+. wikipedia.org

4-Methoxypyridine N-oxide exhibits versatility in its coordination modes. The most common mode is as a terminal monodentate ligand, where the oxygen atom of the N-oxide group coordinates to a single metal center. researchgate.netnih.gov This is observed in the mononuclear [Cu(κ¹dca)2(4-MOP-NO)2] complex. researchgate.net

In addition to terminal coordination, 4-methoxypyridine N-oxide can also act as a bridging ligand . A notable example is the µ-O,O-bridging mode, where the oxygen atom bridges two metal centers. This is seen in the dinuclear complex [Cu2Br4(C6H7NO2)2], where two 4-methoxypyridine N-oxide ligands bridge two copper atoms. researchgate.net In the polymeric complex [Co(μ-NCS)2(μ-C6H7NO2)]n, the 4-methoxypyridine N-oxide ligand also functions as a bridging ligand. researchgate.net The ability to bridge multiple metal centers, as seen with silver(I) ions where it can bridge up to three atoms, highlights its utility in constructing coordination polymers. researchgate.net This variability in coordination leads to diverse geometries, including distorted tetrahedral, square-planar, and octahedral arrangements around the metal ion. researchgate.netwikipedia.org

Structural Characterization of Metal-Ligand Adducts

For example, the crystal structure of the dinuclear copper complex, [Cu2Br4(C6H7NO2)2], revealed a centrosymmetric structure where two 4-methoxypyridine N-oxide ligands bridge two copper atoms, resulting in a square-planar geometry for each Cu(II) ion. researchgate.net In contrast, the mononuclear complex [ZnBr2(C6H7NO2)2] showed the Zn(II) atom in a distorted tetrahedral geometry, coordinated by two bromide ions and two oxygen atoms from the 4-methoxypyridine N-oxide ligands. researchgate.net The different coordination modes directly influence the bond parameters within the ligand itself, particularly causing a lengthening of the N-O bond upon coordination. nih.gov

Interactive Table: Selected Crystallographic Data for 4-Methoxypyridine N-oxide Complexes

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [Cu2Br4(C6H7NO2)2] | Cu(II) | Square-planar | - | - | researchgate.net |

| [ZnBr2(C6H7NO2)2] | Zn(II) | Distorted Tetrahedral | - | - | researchgate.net |

| [SnCl2(C6H7NO)]n | Sn(II) | Seesaw | Sn-O: 2.280(1), 2.733(2) | - | nih.gov |

Spectroscopic techniques are crucial for characterizing coordination complexes and corroborating the data obtained from X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing the coordination of the N-oxide group to the metal ion. The N-O stretching vibration (νN-O) in the free 4-methoxypyridine N-oxide ligand appears at a specific wavenumber. nist.gov Upon coordination to a metal ion, the electron density is drawn from the N-O bond towards the metal, weakening the bond. This results in a characteristic shift of the νN-O band to a lower frequency (red shift). The magnitude of this shift can provide qualitative information about the strength of the metal-oxygen bond. nih.gov

UV/Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes, the spectra are often dominated by d-d transitions, which are typically weak, and more intense charge-transfer bands. The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry. nist.gov Analysis of these spectra helps in understanding the electronic structure of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying complexes with unpaired electrons (paramagnetic), such as those of Cu(II) (d⁹ configuration). libretexts.orgsci-hub.se The EPR spectrum provides information about the electronic ground state and the geometry of the Cu(II) center. sci-hub.se For instance, anisotropic spectra with g|| > g⊥ > 2.0023 are characteristic of complexes with an elongated octahedral or square-planar geometry, where the unpaired electron resides in the dx²-y² orbital. sci-hub.se The hyperfine splitting pattern can also give insights into the number and type of atoms coordinated to the copper ion. libretexts.org Solid-state EPR spectra have been shown to be in agreement with the coordination environments observed from crystallography for copper complexes. nih.gov

Interactive Table: Spectroscopic Data for 4-Methoxypyridine N-oxide

| Technique | Key Feature | Observation | Reference |

|---|---|---|---|

| IR Spectroscopy | N-O stretch (νN-O) | Shifts to lower frequency upon coordination. | nist.govnih.gov |

| UV/Vis Spectroscopy | Electronic Transitions | Absorption bands related to d-d and charge-transfer transitions. | nist.gov |

Influence of Ligand Properties on Coordination Chemistry

The coordination chemistry of 4-methoxypyridine N-oxide is significantly influenced by the electronic properties of the ligand. The methoxy (B1213986) group (–OCH₃) at the 4-position is an electron-donating group. Through resonance, it increases the electron density on the pyridine ring and, consequently, on the oxygen atom of the N-oxide group.

This increased electron density enhances the basicity and the donor strength of the N-oxide oxygen compared to unsubstituted pyridine N-oxide. A more electron-rich oxygen atom can form stronger coordinate bonds with metal ions. This effect can lead to more stable complexes and can influence the resulting coordination number and geometry. For example, the enhanced donor capacity might favor the formation of higher-coordinate complexes or influence the ligand's ability to act as a bridge between metal centers. rsc.org The interplay between the electronic nature of the substituent on the pyridine ring and the metal ion's properties allows for the fine-tuning of the structural and electronic characteristics of the resulting coordination compounds. researchgate.net

Electronic and Steric Effects of the Methoxy Substituent on Metal Binding

The methoxy group (-OCH₃) at the 4-position of the pyridine ring profoundly influences the ligand's coordination behavior through a combination of electronic and steric effects.

Electronic Effects: The methoxy group is a strong electron-donating group. This property increases the electron density on the pyridine ring and, consequently, on the oxygen atom of the N-oxide moiety. researchgate.net This enhancement of electron density makes the oxygen atom a more potent Lewis base, thereby strengthening its ability to donate its lone pair of electrons to a metal center. researchgate.net As a result, 4-Methoxypyridine N-oxide is considered an electron-rich ligand capable of forming stable coordination complexes. researchgate.net The push-pull electronic nature of the N⁺-O⁻ group, when combined with electron-donating substituents on the aromatic ring, allows for the fine-tuning of its complexation behavior toward metals. researchgate.net

Steric Effects: The placement of the methoxy group at the 4-position (para to the nitrogen) is crucial. This position ensures that the substituent imparts minimal steric hindrance around the coordinating oxygen atom. This is in contrast to ligands with bulky groups at the 2- or 6-positions (ortho to the nitrogen), where steric demand can significantly hinder or alter the coordination mode. For instance, the greater steric bulk of the 2,6-dimethylpyridine (B142122) N-oxide derivative has been shown to suppress the μ₃-O,O,O bridging mode that is observed with the less hindered pyridine N-oxide. researchgate.net

The following table provides a qualitative comparison of how different substituents on the pyridine N-oxide ring can alter its electronic properties for metal binding.

| Substituent (at 4-position) | Electronic Effect | Expected Impact on Ligand Donor Strength |

| -OCH₃ (Methoxy) | Electron-Donating | Increases |

| -CH₃ (Methyl) | Electron-Donating | Increases |

| -H (Hydrogen) | Neutral (Reference) | Baseline |

| -Cl (Chloro) | Electron-Withdrawing | Decreases |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Strongly Decreases |

Impact of the N-Oxide Moiety on Ligand Field and Subsequent Reactivity

The N-oxide moiety (N⁺-O⁻) is the cornerstone of the ligand's functionality in coordination chemistry. arkat-usa.org It is a highly polar, zwitterionic group that primarily functions as a hard oxygen-donor ligand. researchgate.netnih.gov

The N⁺-O⁻ group is characterized by a large dipole moment and the ability to form strong hydrogen bonds. nih.gov In aromatic N-oxides like this one, the N-O bond is relatively short and stable due to π-backdonation from the oxygen lone pairs into the pyridine ring's π* orbitals. nih.gov This oxygen atom is the principal site of coordination to metal ions. nih.gov

A key feature of the N-oxide moiety is its versatility in bridging multiple metal centers. It can act as a simple monodentate ligand, or it can form bridges between two (μ-O,O) or even three (μ₃-O,O,O) metal atoms. researchgate.net This "hyperdentate" bridging capability, observed in silver(I) complexes, allows for the construction of one-dimensional coordination polymers. researchgate.net

As an oxygen-donor ligand, 4-Methoxypyridine N-oxide creates a specific ligand field environment around the central metal ion. The strength of this field, and the resulting splitting of the metal's d-orbitals, influences the electronic spectra and magnetic properties of the coordination compound. Coordination can also alter the reactivity of the N-O bond itself, making heterocyclic N-oxides useful as oxidants or in deoxygenation reactions. arkat-usa.org

Dynamic Structural Behavior in Coordination Compounds (e.g., Jahn-Teller Distortions in Cu(II) Complexes)

Coordination compounds containing certain metal ions in specific electronic configurations can exhibit dynamic structural behavior. A prominent example is the Jahn-Teller distortion, frequently observed in octahedral complexes of copper(II). libretexts.orglibretexts.org

Consequently, six-coordinate Cu(II) complexes, including those with pyridine N-oxide type ligands, are prone to this effect. libretexts.orgacs.org The distortion is most often a tetragonal elongation, where the two axial bonds along the z-axis become significantly longer than the four equatorial bonds in the xy-plane. libretexts.orgyoutube.com This distortion removes the degeneracy of the e_g orbitals, lowering the energy of the complex. libretexts.org This effect is readily apparent in the crystal structures of many copper(II) compounds, such as the hexaaquacopper(II) ion, [Cu(OH₂)₆]²⁺, which serves as a classic example. libretexts.org In this complex, the axial Cu-O bonds are notably longer than the equatorial Cu-O bonds. libretexts.org In some cases, the distortion can be so pronounced that it leads to a square-planar geometry. researchgate.net

The table below presents typical bond lengths for a Jahn-Teller distorted Cu(II) complex, illustrating the characteristic elongation.

| Complex Fragment | Bond | Bond Length (Å) |

| [Cu(OH₂)₆]²⁺ (Illustrative Example) | Cu-O (Equatorial) | ~1.95 |

| Cu-O (Axial) | 2.38 |

Data from a canonical example of Jahn-Teller distortion to illustrate the principle. libretexts.org

This structural flexibility is a critical aspect of the coordination chemistry of Cu(II) and is directly influenced by the nature of the coordinating ligands like 4-Methoxypyridine N-oxide.

Supramolecular Chemistry and Crystal Engineering of 4 Methoxypyridine N Oxide Hydrate

Co-crystallization Studies and Other Non-Covalent Interactions

Competitive Co-crystallization Experiments

Competitive co-crystallization experiments are a powerful tool for establishing a hierarchy of intermolecular interactions. In the context of pyridine (B92270) N-oxide derivatives, these experiments often aim to determine which functional group acts as a more reliable hydrogen bond acceptor.

A key question in the crystal engineering of nitrogen-containing heterocyclic compounds is the competition between a pyridine nitrogen and a pyridine N-oxide oxygen for a hydrogen bond donor, such as a carboxylic acid. Studies involving molecules that contain both functionalities, like 4,4′-bipyridine N-monoxide and 4,4′-trimethylenebipyridine N-monoxide, have been conducted to probe this competition. rsc.org When co-crystallized with carboxylic acids, it was found that while the occurrence of the pyridyl···acid synthon is statistically more common, analysis of bond distances and interaction energies reveals that the pyridine N-oxide···acid synthon is energetically stronger . rsc.org This suggests that the N-oxide oxygen is a more potent hydrogen bond acceptor than the nitrogen of a standard pyridine ring.

This principle can be extended to understand the likely outcomes for 4-methoxypyridine (B45360) N-oxide hydrate (B1144303) in a competitive environment. The hydrate form introduces water, another strong hydrogen bond donor/acceptor, into the system, adding complexity. However, the inherent strength of the N-oxide as an acceptor site remains a primary driving force for co-crystal formation.

Further research has established a clear hierarchy for supramolecular synthons. For instance, in systems containing hydroxyl, pyridine, and cyano groups, the hydroxyl···pyridine heterosynthon is overwhelmingly favored over the hydroxyl···cyano alternative. nih.gov This robust and predictable nature of the interaction with the pyridine moiety underpins many crystal engineering strategies. Similarly, the carboxamide–pyridine N-oxide heterosynthon, sustained by a primary N–H⋯O⁻ hydrogen bond and a secondary C–H⋯O interaction, has proven to be a reliable unit for building complex supramolecular architectures. rsc.org

In a hypothetical competitive experiment containing a co-former with both a carboxylic acid and a nitrile group, 4-methoxypyridine N-oxide would be expected to preferentially form a hydrogen bond with the carboxylic acid group, based on the established strength and prevalence of this type of synthon. researchgate.netrsc.org

Table 1: Hydrogen Bond Acceptor Competition

| Competing Acceptors | Preferred Acceptor with Carboxylic Acid | Basis of Preference | Reference |

|---|---|---|---|

| Pyridyl Nitrogen vs. Pyridyl N-Oxide Oxygen | Pyridyl N-Oxide Oxygen | Stronger interaction based on distance and energy calculations. | rsc.org |

| Pyridyl Nitrogen vs. Cyano Nitrogen | Pyridyl Nitrogen | Overwhelming statistical occurrence (>99%) in the Cambridge Structural Database (CSD). | nih.gov |

Rational Design of Functional Crystalline Solids

The rational design of functional crystalline solids hinges on the principles of crystal engineering, which seeks to understand and control how molecules assemble in the solid state. For pyridine N-oxide derivatives, this involves leveraging their unique electronic and hydrogen-bonding characteristics.

The primary principle guiding the crystal engineering of pyridine N-oxide derivatives is the exploitation of the N⁺-O⁻ functional group as a superior hydrogen bond acceptor. rsc.org The oxygen atom possesses a significant negative charge, making it a strong partner for hydrogen bond donors like carboxylic acids, hydroxyl groups, and amides. researchgate.netresearchgate.net

Key supramolecular synthons involving pyridine N-oxides include:

Carboxylic Acid–Pyridine N-Oxide Heterosynthon: This is a highly robust and frequently observed interaction (O-H···O⁻) that serves as a reliable tool for assembling co-crystals. researchgate.net Studies with various drug molecules containing carboxylic acid groups have demonstrated the reliability of this synthon in engineering new solid forms. researchgate.net

Hydroxyl–Pyridine N-Oxide Heterosynthon: Similar to the carboxylic acid interaction, the O-H···O⁻ bond with phenols and alcohols is a strong and predictable interaction.

Amide–Pyridine N-Oxide Heterosynthon: The N-H group of amides forms a strong N-H···O⁻ hydrogen bond with the N-oxide oxygen. The carboxamide–pyridine N-oxide heterosynthon is a particularly notable example, often leading to well-defined, stable architectures. rsc.org

C-H···O Interactions: Weaker C-H···O hydrogen bonds, often involving the C-H groups adjacent to the N-oxide on the pyridine ring, frequently act as secondary interactions that provide additional stability to the crystal lattice. rsc.orgrsc.org

Chalcogen Bonding: The N-oxide oxygen can also participate in chalcogen bonds, acting as a Lewis base. Systematic studies on the co-crystallization of substituted pyridine N-oxides, including 4-methoxypyridine N-oxide, with chalcogenodiazoles have demonstrated the formation of these specific interactions. acs.org

The electronic nature of substituents on the pyridine ring plays a crucial role. Electron-donating groups, such as the methoxy (B1213986) group in 4-methoxypyridine N-oxide, enhance the negative charge on the oxygen atom, thereby increasing its hydrogen bond acceptor capability. researchgate.net Conversely, electron-withdrawing groups can diminish this capability. researchgate.net

Table 2: Key Supramolecular Synthons of Pyridine N-Oxide Derivatives

| Synthon Name | Description of Interaction | Robustness/Prevalence | Reference(s) |

|---|---|---|---|

| Carboxylic Acid–Pyridine N-Oxide | Strong O-H···O⁻ hydrogen bond | High | researchgate.netrsc.org |

| Hydroxyl–Pyridine N-Oxide | Strong O-H···O⁻ hydrogen bond | High | researchgate.net |

| Carboxamide–Pyridine N-Oxide | Strong N-H···O⁻ hydrogen bond, often with supporting C-H···O interactions | High | rsc.org |

| Chalcogen Bond | N···Ch (Ch = Se, Te) interaction | Demonstrated with specific co-formers | acs.org |

Strategies for Control over Solid-State Structure and Properties

Controlling the solid-state structure and, consequently, the physical properties (e.g., solubility, stability, melting point) of materials containing 4-methoxypyridine N-oxide hydrate relies on several key strategies.

Computational Chemistry Approaches to 4 Methoxypyridine N Oxide Hydrate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within 4-Methoxypyridine (B45360) N-oxide hydrate (B1144303), which in turn governs its physical and chemical properties. Methods like Density Functional Theory (DFT) are employed to model the molecule's structure and electronic landscape with high accuracy.

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy and localization of these orbitals are key predictors of a molecule's behavior as an electron donor or acceptor.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic or acidic nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For 4-Methoxypyridine N-oxide, the electron-donating methoxy (B1213986) group (-OCH₃) at the 4-position significantly influences the electronic structure. It increases the electron density of the pyridine (B92270) ring and the N-oxide group, which is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted pyridine N-oxide. Computational studies on related substituted pyridine N-oxides confirm that electron-donating groups lead to such changes in the frontier orbitals. nih.gov

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Substituted Pyridine N-Oxides (Note: This table provides conceptual data based on established principles of FMO theory as specific values for 4-Methoxypyridine N-oxide hydrate are not available in the cited literature.)

| Computational Parameter | Description | Expected Influence on 4-Methoxypyridine N-oxide |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high (less negative), indicating stronger nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Energy level is influenced by the substituent, affecting electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A moderate to small gap, suggesting significant chemical reactivity. nih.gov |

| HOMO Localization | Region of highest electron density in the HOMO | Primarily localized on the N-oxide oxygen and the π-system of the ring. |

| LUMO Localization | Region of lowest electron density in the LUMO | Primarily localized on the antibonding π* orbitals of the pyridine ring. |

Analysis of Charge Distribution and Localized Reactivity Sites

Understanding the distribution of partial charges within the this compound molecule is crucial for identifying sites susceptible to electrophilic or nucleophilic attack. Computational methods such as Natural Bond Orbital (NBO) analysis provide a detailed picture of electron density and charge localization. nih.gov

The N-oxide functional group is inherently polar, with a significant negative charge localized on the oxygen atom and a corresponding positive charge on the nitrogen atom. The electron-donating methoxy group further modulates this charge distribution. NBO analysis on similarly substituted pyridine N-oxides reveals that the oxygen atom of the N-O group is a primary site for electrophilic attack, while the carbon atoms at the 2 and 6 positions (ortho to the nitrogen) are often susceptible to nucleophilic attack. nih.gov The presence of a water molecule in the hydrate form introduces additional sites for hydrogen bonding, primarily involving the N-oxide oxygen.

Table 2: Predicted Atomic Partial Charges and Reactivity Sites (Note: This table is a conceptual representation of expected charge distribution based on chemical principles, as specific calculated values for this compound were not found in the referenced literature.)

| Atom/Group | Predicted Partial Charge | Predicted Reactivity |

| N-Oxide Oxygen | Highly Negative | Site for electrophilic attack and hydrogen bond donation. |

| Pyridine Nitrogen | Positive | Influenced by back-donation from the oxygen. |

| C2, C6 Carbons | Slightly Positive | Potential sites for nucleophilic attack. |

| C4 Carbon | Negative | Electron-rich due to the methoxy group. |

| Methoxy Oxygen | Negative | Contributes to the overall electron-donating effect. |

| Hydrate Water | Polar (H: positive, O: negative) | Participates in intermolecular hydrogen bonding. |

Investigation of Reaction Mechanisms through Computational Modeling

Computational modeling is an invaluable tool for mapping out the energetic pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms, determine rate-limiting steps, and understand the factors that control selectivity.

Elucidation of Potential Energy Surfaces for N-O Bond Fragmentation Processes

The N-O bond is a key functional feature of pyridine N-oxides, and its fragmentation is central to many of their reactions, such as deoxygenation or oxygen-transfer processes. Computational studies can map the potential energy surface for the cleavage of this bond.

Research on substituted pyridine N-oxides has shown that the strength and length of the N-O bond are sensitive to the electronic nature of the substituent at the 4-position. Electron-donating groups, such as the methoxy group in 4-Methoxypyridine N-oxide, tend to increase the electron density in the N-O bond, leading to its elongation and weakening. This suggests a lower activation energy for fragmentation compared to unsubstituted or electron-withdrawn pyridine N-oxides. By calculating the energy profile along the N-O bond dissociation coordinate, a potential energy surface can be constructed, revealing the transition state structure and the energy barrier for the fragmentation process.

Computational Insights into Electron Transfer Processes

4-Methoxypyridine N-oxide can participate in reactions involving electron transfer. For instance, it can be oxidized via a single-electron transfer (SET) to form a pyridine N-oxyl radical cation. Computational modeling within the framework of Marcus theory can provide insights into the kinetics of such electron transfer events. pnnl.gov

These calculations can determine the reorganization energy and the electronic coupling matrix element, which are key parameters that govern the rate of electron transfer. pnnl.gov Computational studies can model the oxidation of 4-Methoxypyridine N-oxide at an electrode surface or by a chemical oxidant, clarifying the mechanism by identifying whether the process is an inner-sphere or outer-sphere electron transfer and how the molecular structure changes upon oxidation.

Prediction of Supramolecular Interactions and Crystal Packing Arrangements

For this compound, computational methods can predict how individual molecules interact with each other and with water molecules to form a stable crystal lattice. This is crucial for understanding its solid-state properties. The Crystallography Open Database includes entries for the crystal structure of 4-methoxypyridine N-oxide, providing a basis for such computational studies. nih.gov

These models can identify and quantify the various non-covalent interactions that dictate the crystal packing, including:

Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bonds between the water molecule of the hydrate and the highly polar N-oxide oxygen atom.

π–π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π–π interactions.

By calculating the interaction energies between molecular pairs in different orientations, computational chemistry can predict the most energetically favorable crystal packing arrangement, which can then be compared with experimental data from X-ray crystallography.

Molecular Electrostatic Potential (MEP) Analysis of Non-Covalent Interactions

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), which are crucial for understanding non-covalent interactions like hydrogen bonding.

In the case of this compound, the MEP surface reveals distinct regions of electrostatic potential that dictate the intermolecular interactions with the water molecule. The oxygen atom of the N-oxide group exhibits a region of significant negative potential, making it a strong hydrogen bond acceptor. Conversely, the hydrogen atoms of the water molecule possess regions of high positive potential, identifying them as potent hydrogen bond donors.

The MEP analysis not only identifies the sites of interaction but also provides a qualitative measure of their strength. The color-coded map, typically ranging from red (most negative potential) to blue (most positive potential), would visually depict the strong electrostatic attraction between the red region on the N-oxide oxygen and the blue regions on the water hydrogens, which is the hallmark of a robust hydrogen bond.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Functionalized Pyridine (B92270) Derivatives

4-Methoxypyridine (B45360) N-oxide hydrate (B1144303) serves as a valuable starting material for the synthesis of a wide array of functionalized pyridine derivatives. researchgate.net The presence of the N-oxide group activates the pyridine ring, facilitating various chemical transformations.

Synthesis of Complex Substituted Pyridines

The N-oxide functionality in 4-Methoxypyridine N-oxide makes the pyridine ring more susceptible to both electrophilic and nucleophilic attack, enabling the introduction of substituents at various positions. This reactivity is harnessed to construct intricately substituted pyridine cores that are prevalent in many biologically active compounds and functional materials. For instance, the N-oxide can direct the regioselective addition of Grignard reagents, leading to the formation of 2-substituted pyridines after a subsequent reduction step. researchgate.net

A general method for producing substituted pyridines involves the addition of Grignard reagents to pyridine N-oxides at low temperatures, followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This process is compatible with a variety of functional groups, including esters, halogens, and nitriles. researchgate.net

Derivatization Strategies for Novel Chemical Entities

The inherent reactivity of 4-Methoxypyridine N-oxide allows for a multitude of derivatization strategies to generate novel chemical entities. The N-oxide group can be readily removed through deoxygenation reactions using reagents like phosphorus-based compounds, providing access to the corresponding 4-methoxypyridine. youtube.com Furthermore, the methoxy (B1213986) group can be cleaved to yield the corresponding pyridone, which can then be subjected to various alkylation or arylation reactions. These transformations provide multiple handles for structural modification, enabling the systematic exploration of chemical space and the development of new molecules with tailored properties. vanderbilt.edu

| Reaction Type | Reagent/Conditions | Product Type |

| Deoxygenation | Phosphorus reagents | 4-Methoxypyridine |

| Demethylation | LiCl in DMF | 4-Pyridone derivative |

| O-Alkylation | Alkyl triflates | 4-Alkoxypyridinium zwitterions |

Precursor for Advanced Functional Materials

The utility of 4-Methoxypyridine N-oxide extends into materials science, where it serves as a crucial precursor for the development of advanced functional materials with specific electronic and optical properties. chemimpex.com

Development of Materials with Specific Electronic Properties

The pyridine N-oxide moiety possesses unique electronic characteristics, including a strong dipole moment and the ability to participate in hydrogen bonding. These features are exploited in the design of materials with tailored electronic properties. By incorporating 4-Methoxypyridine N-oxide or its derivatives into larger molecular architectures, chemists can influence the packing of molecules in the solid state, which in turn affects the material's conductivity, and other electronic behaviors. Its role as a building block for specialty chemicals and additives further highlights its importance in this field. chemimpex.com

Role in Optoelectronic Materials Development (e.g., Ligands in Iridium(III) Complexes)

In the field of optoelectronics, ligands play a critical role in determining the photophysical properties of metal complexes. 4-Methoxypyridine N-oxide and its derivatives have been investigated as ligands in the synthesis of luminescent metal complexes, such as those of iridium(III). The electronic properties of the pyridine N-oxide ligand can be fine-tuned to modulate the emission color and efficiency of these complexes, which are key components in organic light-emitting diodes (OLEDs) and other display technologies. For example, iridium(III) complexes with substituted pyridine ligands have shown potential as bioorthogonal reagents. rsc.org

Role as an Intermediate in Pharmaceutical Synthesis (General Overview, No Bioactivity)

4-Methoxypyridine N-oxide is a significant intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com The N-oxide group can enhance the solubility of drug candidates, a critical factor in their development. Its structural framework is a component of more complex molecules that are investigated for a range of therapeutic applications. The ability to functionalize the pyridine ring at multiple positions allows for the creation of diverse molecular libraries for drug discovery programs. chemimpex.com It is particularly noted for its use in the development of anti-inflammatory and anti-cancer agents. chemimpex.com

Utility in the Development of Diverse Pharmaceutical Agents as a Key Intermediate

4-Methoxypyridine N-oxide hydrate serves as a versatile and crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. chemimpex.com Its unique structure, featuring a pyridine ring with a methoxy group and an N-oxide functional group, makes it a valuable building block for creating more complex, functionalized heterocyclic molecules. chemimpex.comresearchgate.net The compound is particularly significant in the development of novel anti-inflammatory and anti-cancer agents. chemimpex.com

Researchers utilize 4-Methoxypyridine N-oxide to construct derivatives that exhibit potent biological activities. For instance, in the pursuit of new anti-cancer therapies, it has been used to create derivatives showing significant cytotoxic activity against cancer cell lines. The presence of the N-oxide allows for specific chemical transformations, providing a pathway for the synthesis of complex molecules with potential therapeutic benefits. chemimpex.com The general synthetic value of heteroaromatic N-oxides as intermediates in the industrial synthesis of pharmaceuticals is well-recognized. mdpi.com The ability to add Grignard reagents to pyridine N-oxides offers an efficient route to produce substituted pyridines, which are foundational structures in many drug molecules. researchgate.net

Chemical Properties Conferred by the N-Oxide Functionality (e.g., enhanced solubility and bioavailability in drug candidates)

The N-oxide functionality in this compound imparts several beneficial chemical properties that are highly advantageous in drug development. One of the most significant of these is the enhancement of a drug candidate's solubility and bioavailability.

Furthermore, the N-oxide group can influence a molecule's interaction with biological targets. It can participate in redox reactions by acting as an oxidizing agent and can form complexes with metal ions. In some synthesized anti-cancer agents, the incorporation of the N-oxide group was found to improve the compound's interaction with biological targets, contributing to greater therapeutic efficacy.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of 4-Methoxypyridine (B45360) N-oxide has traditionally been achieved through the oxidation of 4-methoxypyridine. A standard method involves reacting 4-methoxypyridine with a 30% hydrogen peroxide solution in acetic acid, often under reflux conditions for an extended period. chemicalbook.com While effective, yielding the product in high percentages, current research is focused on developing more efficient, environmentally benign, and selective methods. chemicalbook.com

Emerging trends are centered on advanced catalytic systems that can operate under milder conditions. For instance, the use of methyltrioxorhenium (MeReO3) as a catalyst allows the oxidation to proceed at ambient temperature in dichloromethane. researchgate.net Another significant advancement is the use of vanadium-substituted polyoxometalates as catalysts for hydrogen peroxide-mediated oxidations. smolecule.com These systems are noteworthy for their operation in aqueous media at room temperature and their remarkable recyclability, maintaining high yields over multiple cycles. smolecule.com Furthermore, transition-metal-catalyzed (e.g., Cu, Fe, Mn, Co) oxidations using tert-butyl hydroperoxide are being explored for their high selectivity. researchgate.net

Table 1: Comparison of Synthetic Methodologies for 4-Methoxypyridine N-oxide

| Methodology | Oxidizing Agent | Catalyst/Solvent | Conditions | Key Advantages |

|---|---|---|---|---|

| Traditional Method | Hydrogen Peroxide | Acetic Acid | Reflux, 24h | High yield (approx. 88%) |

| Rhenium Catalysis | Hydrogen Peroxide | Methyltrioxorhenium (MeReO3) / Dichloromethane | Ambient Temperature | Mild reaction conditions |

| Polyoxometalate Catalysis | Hydrogen Peroxide | Vanadium-substituted polyoxometalates / Water | Room Temperature | Environmentally benign, catalyst is recyclable |

| Transition Metal Catalysis | tert-Butyl hydroperoxide | Cu, Fe, Mn, or Co salts | - | High selectivity, amenable to gram-scale synthesis |

Advanced Characterization Techniques for Real-Time Mechanistic Insights in Complex Systems

The structural and electronic properties of 4-Methoxypyridine N-oxide hydrate (B1144303) are well-documented through a suite of standard characterization techniques. These include Nuclear Magnetic Resonance (1H and 13C NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy, which confirm the molecular structure and purity of the compound. nih.govchemicalbook.com

However, future research is moving beyond static characterization towards a dynamic understanding of reaction mechanisms in real-time. Advanced spectroscopic methods are critical for this endeavor. Techniques such as X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS) are being employed to probe the electronic structure and local coordination environment of metal centers in catalytic systems. chem960.com For example, these methods have been used to gain mechanistic insights into iron-catalyzed reactions. chem960.com Applying such techniques to catalytic processes involving 4-Methoxypyridine N-oxide hydrate could provide unprecedented detail about transient intermediates and the role of the N-oxide in oxygen transfer reactions. researchgate.net This allows for a deeper understanding of how the catalyst and substrate interact, paving the way for the design of more efficient catalytic systems.

Table 2: Spectroscopic Characterization Techniques for this compound

| Technique | Information Provided | Reference |

|---|---|---|

| 1H and 13C NMR | Provides information on the chemical environment of hydrogen and carbon atoms, confirming the carbon-hydrogen framework. | nih.gov |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, confirming the molecular weight and formula. | nih.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups and vibrational modes of the molecule. | nih.gov |

| Raman Spectroscopy | Offers complementary vibrational information, particularly for symmetric bonds. | nih.gov |

| X-ray Absorption Spectroscopy (XAS) | Probes the local atomic structure and electronic state of specific elements, useful for studying catalytic cycles. | chem960.com |

Rational Design of New Functional Materials and Architectures based on this compound

This compound serves as a versatile building block for the creation of more complex functional molecules and materials. researchgate.net Its ability to act as a ligand and form stable 1:1 complexes with various metal salts, such as manganese(II) chloride and nickel(II) chloride, is a key feature being exploited in materials science. smolecule.com

The concept of "rational design" is a significant emerging trend, moving away from trial-and-error discovery. This approach involves the deliberate design of molecules to achieve specific functions. A prominent example is the incorporation of a methoxypyridine motif into larger scaffolds to create novel gamma-secretase modulators for potential therapeutic applications. nih.govnih.gov In this context, the methoxypyridine unit was strategically introduced to improve properties like biological activity and solubility. nih.govnih.gov Future research will likely see this compound used as a key component in the design of materials for catalysis, electronics, and photonics. This includes its use in creating heterogenized catalysts, where the molecule is anchored to a solid support like titanium dioxide to enhance stability and reusability. mdpi.com Guided by single-particle imaging techniques that reveal structure-activity relationships, the synthesis of these materials can be rationally optimized for enhanced performance. rsc.org

Deeper Understanding of Supramolecular Self-Assembly and the Role of Hydration Effects

Supramolecular chemistry, which studies systems of two or more molecules held together by non-covalent interactions, is a crucial area for future research involving this compound. These assemblies are formed through spontaneous organization driven by forces such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

The "hydrate" designation of the compound is of central importance, as the water molecules play a critical role in its supramolecular architecture by forming hydrogen bonds that link the organic molecules. The hygroscopic nature of the compound underscores the significance of these hydration effects. researchgate.netsigmaaldrich.com Research has shown that related pyridine (B92270) N-oxide derivatives can form aggregates in solution, demonstrating their capacity for self-assembly. chem960.com A deeper understanding of how this compound molecules interact with each other and with water will allow for precise control over its crystallization and the formation of specific nano- or micro-structures. nih.gov This knowledge is vital for applications where the solid-state properties of the material are paramount, such as in the development of new crystalline materials with tailored optical or electronic properties.

Integration of Computational and Experimental Approaches for Predictive Chemistry and Material Design

The synergy between computational modeling and experimental synthesis represents a powerful trend in modern chemistry. For this compound, extensive computational data is available through public databases. nih.gov These data include key molecular descriptors that can predict the compound's behavior.

Table 3: Selected Computed Properties of 4-Methoxypyridine N-oxide

| Property | Value | Significance |

|---|---|---|

| XLogP3 | -0.7 | Predicts the lipophilicity and water solubility of the molecule. |

| Topological Polar Surface Area | 34.7 Ų | Relates to transport properties, including bioavailability. |

| Hydrogen Bond Acceptor Count | 2 | Indicates the potential for forming hydrogen bonds, crucial for supramolecular assembly. |

| Complexity | 79.1 | A measure of the intricacy of the molecular structure. |

Data sourced from PubChem and other chemical databases. nih.govchem960.comchem960.com

These computational predictions are invaluable for guiding experimental work. For example, frontier orbital calculations can be used to predict the reactivity of the molecule and guide the design of new ligands for catalysis. researchgate.net The development of novel molecules, such as the gamma-secretase modulators, often involves calculating properties like partition coefficients to pre-screen candidates before undertaking laborious synthesis. nih.gov This integrated approach, where computational screening identifies promising candidates and experimental work provides validation and feedback, accelerates the discovery cycle. This allows researchers to focus resources on molecules with the highest probability of success, making the design of new functional materials based on this compound more efficient and predictable.

常见问题

Q. What spectroscopic methods are most effective for characterizing 4-methoxypyridine N-oxide hydrate and monitoring its reactivity?

- Answer: ¹H and ¹¹B NMR spectroscopy are critical for tracking structural changes during reactions. For example, ¹¹B NMR can identify intermediates like (pinB)₂O during reductions with diboron reagents, where the boron resonance shifts from δ = 30.6 ppm (reactant) to δ = 22.5 ppm (product) . ¹H NMR is also used to confirm reaction progression, such as observing the disappearance of methoxy or N-oxide proton signals. Single-crystal X-ray diffraction is essential for resolving host-guest complexes involving this compound, as seen in studies with resorcinarenes .

Q. How does the hydrate form influence the compound’s stability and reactivity in synthetic applications?

- Answer: The hydrate form does not significantly alter reactivity in reductions with diboron reagents, as demonstrated by comparable ¹¹B NMR results between hydrated and anhydrous pyridine N-oxides . However, hydration may affect solubility and crystallization behavior. For instance, hydrate structures in co-crystals with SbF₃ show distinct pnictogen bonding interactions .

Q. What are the optimal conditions for synthesizing this compound?

- Answer: Synthesis typically involves oxidation of 4-methoxypyridine using peracids (e.g., mCPBA) in aqueous or alcoholic solvents. Reaction monitoring via NMR ensures complete conversion. The hydrate is stabilized by hydrogen bonding between the N-oxide oxygen and water molecules .

Advanced Research Questions

Q. How do electronic substituent effects (e.g., methoxy vs. nitro groups) impact the reactivity of pyridine N-oxides in reduction reactions?

- Answer: Electron-donating groups (e.g., methoxy) enhance reactivity by increasing electron density at the N-oxide oxygen, facilitating nucleophilic attack on diboron reagents. Conversely, electron-withdrawing groups (e.g., nitro) slow reactions due to reduced nucleophilicity. This was shown in comparative studies where 4-methoxypyridine N-oxide reacted at room temperature, while p-nitropyridine N-oxide required elevated temperatures .

Q. What mechanistic insights explain the selectivity of (pinB)₂ in reducing this compound over other N-oxides?

- Answer: The reaction proceeds via a two-step mechanism: (1) Formation of an N–O–B intermediate through nucleophilic attack by the N-oxide oxygen on boron, and (2) cleavage of the N–O bond to release the amine and (pinB)₂O. The methoxy group stabilizes the transition state through resonance, explaining faster kinetics compared to less electron-rich N-oxides .

Q. How does this compound participate in supramolecular host-guest systems, and what are the structural implications?

- Answer: In host-guest chemistry, the N-oxide oxygen forms hydrogen bonds with resorcinarenes and C–H⋯π interactions with aromatic cavities. Substituent position (e.g., 4-methoxy vs. 3-methyl) dictates conformational flexibility of the host, as seen in crystallographic studies. The methoxy group’s steric bulk favors crown-like host conformations .

Q. Can computational methods predict the thermodynamic stability of this compound co-crystals with metal fluorides?

- Answer: Density functional theory (DFT) calculations reveal that pnictogen bonding (Sb⋯O) dominates in co-crystals with SbF₃, contributing >60% of the stabilization energy. Halogen and hydrogen bonding play secondary roles. Experimental XRD data corroborate these interactions .

Methodological Notes

- Contradictions in Data: and confirm hydration does not impede reduction reactions, but highlights hydrate-dependent melting behavior in similar N-oxides (e.g., NMMO hydrates). This suggests hydration effects may vary by application.

- Safety Considerations: While not classified as hazardous (GHS), proper ventilation and PPE are advised during handling to avoid inhalation or skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。